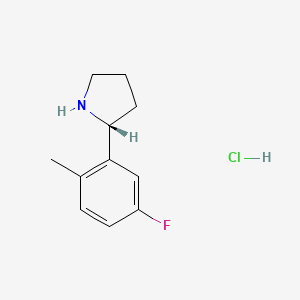
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride, also known as FMPC, is an important organic compound used in various scientific research applications. It is a chiral compound, meaning it has two forms that are mirror images of each other, and can be used as a building block for other compounds. FMPC is a versatile compound that has the potential to be used in many different research applications, including drug development and research into disease treatments.
Applications De Recherche Scientifique
1. Antidepressant Potential
A derivative of the compound, involved in 5-HT1A receptor agonism, demonstrated potent antidepressant potential. This was evidenced by its inhibition of immobility in the forced swimming test in rats, suggesting a promising role in the treatment of depression (Vacher et al., 1999).
2. Formulation Development for Poorly Soluble Compounds
The compound was utilized in developing a formulation for a poorly soluble compound, enhancing its in vivo exposure. This is significant for early toxicology and clinical studies of new medications (Burton et al., 2012).
3. Anti-Arrhythmic Properties
Research on derivatives of the compound showed anti-arrhythmic effects and a reduction in serum free fatty acids in dogs, indicating potential for treating heart-related disorders (Smith & Duce, 1974).
4. Anticancer Activity
A study reported the synthesis and anticancer activity of iridium(III) complexes with ligands derived from the compound. This highlighted its potential in developing new anticancer treatments (Millett et al., 2015).
5. Advanced Glycation End Products (AGEs) Formation
The compound was identified in the formation of fluorescent AGEs in a Maillard reaction, relevant to understanding the biochemical processes in aging and diabetes (Nakamura et al., 1997).
6. Selective Chemical Sensing
Research showed its application in developing a chemosensor for selective detection of aluminum ions, demonstrating its utility in chemical sensing and environmental monitoring (Maity & Govindaraju, 2010).
7. Inverse Agonism at Cannabinoid Receptors
A study demonstrated that a derivative acted as an inverse agonist at human cannabinoid CB1 receptors, contributing to the understanding of cannabinoid receptor pharmacology (Landsman et al., 1997).
8. Fluorescent Chemosensor for Iron Ions
The compound was used to develop a fluorescent chemosensor for Fe3+/Fe2+ sensitivity, with potential applications in biological and environmental studies (Maity et al., 2018).
9. Synthesis of Fluorinated Alkaloids
A study described the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid, using this compound, contributing to the development of new alkaloid-based pharmaceuticals (Troegel & Lindel, 2012).
10. Alzheimer's Disease Research
A selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from the compound was used in Alzheimer's disease research, aiding in understanding the disease's neurochemical alterations (Kepe et al., 2006).
Propriétés
IUPAC Name |
(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWAFLJIMUBQJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



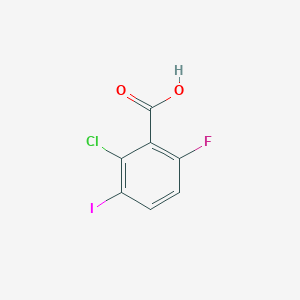
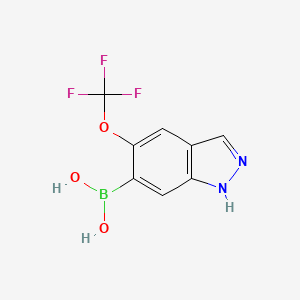
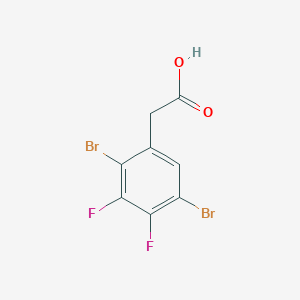
![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)


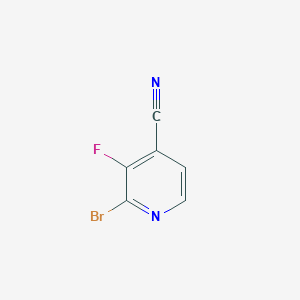
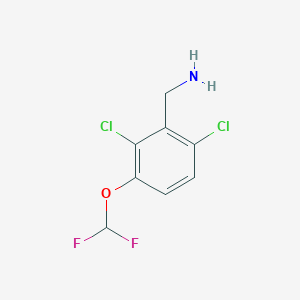



![2-[2-Bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1530318.png)